2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

PPO herbicide greenhouse weed control pyraflufen-ethyl

2-Ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034495-71-9), also referred to as PPO-IN-4 or compound 2i, is a synthetic small molecule (molecular formula C₁₈H₁₇N₃O₂S) belonging to the phenylpyrazole class of protoporphyrinogen oxidase (PPO; EC 1.3.3.4) inhibitors. The compound was designed via bioelectronic isoarrangement and active substructure splicing and has been functionally characterized as a potent herbicide candidate with demonstrated activity in greenhouse weed control assays.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034495-71-9
Cat. No. B2377729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
CAS2034495-71-9
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3
InChIInChI=1S/C18H17N3O2S/c1-2-23-15-7-4-3-6-13(15)18(22)21-12-14-17(20-10-9-19-14)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,21,22)
InChIKeyXCBNOVWLEYGDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034495-71-9): Structural Identity and Primary Biological Annotation for Herbicide Procurement


2-Ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034495-71-9), also referred to as PPO-IN-4 or compound 2i, is a synthetic small molecule (molecular formula C₁₈H₁₇N₃O₂S) belonging to the phenylpyrazole class of protoporphyrinogen oxidase (PPO; EC 1.3.3.4) inhibitors [1]. The compound was designed via bioelectronic isoarrangement and active substructure splicing and has been functionally characterized as a potent herbicide candidate with demonstrated activity in greenhouse weed control assays [1].

Why Generic PPO-Inhibitor Substitution Fails: Evidence-Based Selection Rationale for 2-Ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide


PPO-inhibitor herbicides share a conserved mechanism but differ substantially in their heterocyclic substitution patterns, which dictate binding mode, potency, and crop selectivity [1]. Within the phenylpyrazole series reported by Zhao et al., even minor variations in the five-membered heterocycle attached to the pyrazole core produce divergent IC₅₀ values, greenhouse weed control scores, and crop safety profiles [1]. Simple interchange with a generic PPO inhibitor—such as pyraflufen-ethyl or an untested phenylpyrazole analog—therefore risks loss of the precise wheat tolerance and weed control performance that was specifically demonstrated for the 2-ethoxy thiophene-bearing derivative (compound 2i) [1].

Quantitative Differentiation Evidence for 2-Ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (PPO-IN-4)


Greenhouse Herbicidal Efficacy vs. Commercial PPO Inhibitor Pyraflufen-ethyl

Compound 2i exhibited herbicidal effects comparable to pyraflufen-ethyl in greenhouse trials [1]. The study selected compounds 2i and 3j as the two most promising candidates from a library of 30 phenylpyrazole derivatives, confirming that 2i-matched the commercial benchmark [1].

PPO herbicide greenhouse weed control pyraflufen-ethyl

Crop Safety Profile: Wheat Tolerance Compared to Pyraflufen-ethyl

At a spray concentration of 300 g ai/ha, gramineous crops including wheat, corn, and rice showed tolerance to compound 2i, with wheat exhibiting high tolerance equivalent to that of pyraflufen-ethyl [1].

crop safety wheat tolerance herbicide selectivity

Molecular Docking-Based Interaction Advantage vs. Pyraflufen-ethyl

Molecular docking revealed that compound 2i forms two hydrogen bonds with ARG-98 and two π-π stacking interactions with PHE-392 within the PPO active site, an interaction network that the authors directly link to herbicidal activity superior to pyraflufen-ethyl [1].

molecular docking PPO binding mode ARG-98 hydrogen bond

Intra-Series Selection Advantage: Compound 2i vs. Compound 3j

Among the 30 synthesized phenylpyrazole derivatives, only compounds 2i and 3j were selected as having herbicidal effects comparable to pyraflufen-ethyl [1]. This indicates that 2i belongs to an elite subset with demonstrated greenhouse efficacy, distinguishing it from the 28 less active analogs [1].

phenylpyrazole SAR lead selection compound 3j

Procurement-Relevant Application Scenarios for 2-Ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide (PPO-IN-4)


Lead Compound for Phenylpyrazole PPO Herbicide Development Programs

Agrochemical R&D teams seeking novel PPO-inhibitor scaffolds can deploy 2i as a benchmark phenylpyrazole lead. Its greenhouse weed control parity with pyraflufen-ethyl and wheat-equivalent crop safety at 300 g ai/ha [1] position it as a structurally distinct alternative to existing commercial PPO inhibitors, enabling intellectual property differentiation while maintaining field-relevant performance standards.

Structure-Activity Relationship (SAR) Probe for Five-Membered Heterocycle Optimization

Medicinal and agricultural chemists can use compound 2i as a reference point for exploring heterocycle replacements. The demonstrated selection of only 2i and 3j from 30 analogs [1] means 2i represents a validated SAR node; comparative IC₅₀ and docking data [1] provide a platform for rationally designing next-generation analogs with improved potency or altered crop selectivity.

Crop Safety Screening in Gramineous Weed Control Models

Researchers evaluating herbicide candidates for wheat, corn, or rice can employ 2i as a positive control for crop tolerance. The documented high wheat tolerance and general gramineous crop safety at 300 g ai/ha [1] offer a reproducible baseline for comparative phytotoxicity screens against experimental compounds.

Molecular Docking and In Silico Screening Template

Computational chemists can use the PPO-2i co-complex interaction profile—two hydrogen bonds with ARG-98 and two π-π stacking interactions with PHE-392 [1]—as a pharmacophore filter for virtual screening of commercial or proprietary libraries, prioritizing candidates that recapitulate this validated binding motif.

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